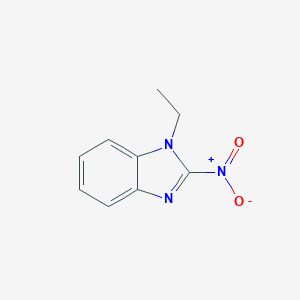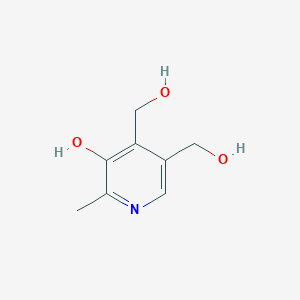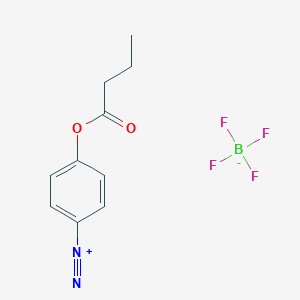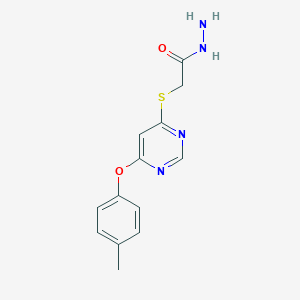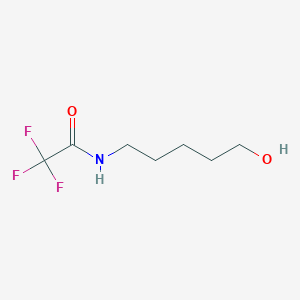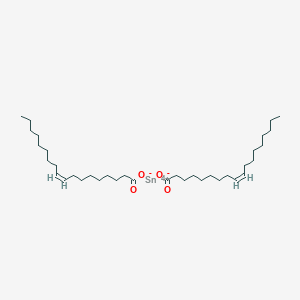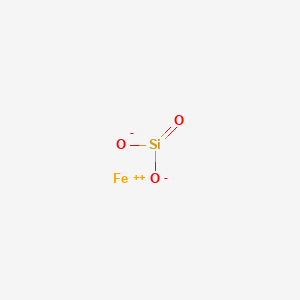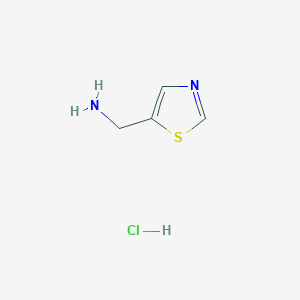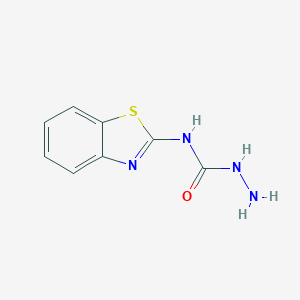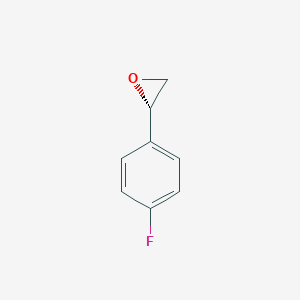
1,2-リノレオイルホスファチジルコリン
概要
説明
1,2-ジリノレオイル-sn-グリセロ-3-PCは、グリセロリン脂質の一種であり、グリセロール骨格のsn-1およびsn-2位にエステル化された2つのリノール酸鎖と、sn-3位に結合したホスホコリン基を含んでいます。 この化合物は、生物学的膜に一般的に見られ、さまざまな細胞プロセスにおいて重要な役割を果たします .
科学的研究の応用
1,2-Dilinoleoyl-sn-glycero-3-PC has a wide range of scientific research applications:
作用機序
1,2-ジリノレオイル-sn-グリセロ-3-PCの作用機序は、細胞膜への組み込みに関係しており、膜の流動性と透過性を変化させます。また、さまざまなタンパク質や酵素と相互作用し、その活性を調節します。 例えば、インスリン受容体の発現を増加させ、主要なシグナル伝達分子のリン酸化を促進することにより、インスリン感受性を高めることが示されています . さらに、特定のリパーゼとシグナル伝達経路を活性化することにより、脂肪細胞での脂肪分解を誘導します .
生化学分析
Biochemical Properties
1,2-Linoleoylphosphatidylcholine is involved in several biochemical reactions, primarily due to its role as a phospholipid. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position of phospholipids, releasing arachidonic acid and lysophosphatidylcholine . This interaction is crucial for the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Additionally, 1,2-Linoleoylphosphatidylcholine interacts with lipoproteins, such as high-density lipoprotein (HDL), playing a role in lipid transport and metabolism .
Cellular Effects
1,2-Linoleoylphosphatidylcholine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of protein kinase C, which is involved in regulating cell growth, differentiation, and apoptosis . Furthermore, 1,2-Linoleoylphosphatidylcholine can impact the expression of genes related to lipid metabolism and inflammation, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 1,2-Linoleoylphosphatidylcholine involves its interactions with various biomolecules. It binds to specific proteins, such as phosphatidylcholine transfer protein (PCTP), which facilitates the transfer of phosphatidylcholine between different cellular membranes . This binding interaction is essential for maintaining membrane integrity and fluidity. Additionally, 1,2-Linoleoylphosphatidylcholine can modulate enzyme activity, such as the inhibition of phospholipase A2, which affects the production of inflammatory mediators . These molecular interactions contribute to the compound’s overall effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Linoleoylphosphatidylcholine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Linoleoylphosphatidylcholine can undergo oxidation, leading to the formation of phosphatidylcholine hydroperoxides . These oxidative products can have different biological activities compared to the parent compound, potentially affecting cellular processes such as lipid peroxidation and membrane integrity. Long-term studies in vitro and in vivo have demonstrated that the degradation of 1,2-Linoleoylphosphatidylcholine can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,2-Linoleoylphosphatidylcholine can vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and inflammation, while at high doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of 1,2-Linoleoylphosphatidylcholine can lead to liver toxicity and oxidative stress in animal models . Additionally, threshold effects have been observed, where certain dosages are required to achieve specific biological outcomes . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.
Metabolic Pathways
1,2-Linoleoylphosphatidylcholine is involved in several metabolic pathways, including the Kennedy pathway and the Lands cycle . In the Kennedy pathway, phosphatidylcholine is synthesized de novo from choline, while the Lands cycle involves the remodeling of existing phospholipids. These pathways are essential for maintaining the balance between phospholipids and neutral lipids in cells. Additionally, 1,2-Linoleoylphosphatidylcholine interacts with enzymes such as lysophosphatidylcholine acyltransferase (LPCAT), which plays a role in the acylation of lysophosphatidylcholine to form phosphatidylcholine . These metabolic interactions are crucial for regulating lipid homeostasis and cellular function.
Transport and Distribution
The transport and distribution of 1,2-Linoleoylphosphatidylcholine within cells and tissues involve specific transporters and binding proteins. Phosphatidylcholine transfer protein (PCTP) is one such protein that facilitates the transfer of phosphatidylcholine between cellular membranes . This transport is essential for maintaining membrane composition and function. Additionally, 1,2-Linoleoylphosphatidylcholine can be incorporated into lipoproteins, such as HDL, which transport lipids through the bloodstream . The distribution of 1,2-Linoleoylphosphatidylcholine within cells and tissues is influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 1,2-Linoleoylphosphatidylcholine is critical for its activity and function. This compound is primarily localized in cellular membranes, where it contributes to membrane structure and fluidity. Additionally, it can be found in lipid droplets, which are involved in lipid storage and metabolism . The localization of 1,2-Linoleoylphosphatidylcholine is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its role in cellular processes and metabolic pathways.
準備方法
合成経路と反応条件
1,2-ジリノレオイル-sn-グリセロ-3-PCは、一連のエステル化反応とリン酸化反応によって合成できます。合成は通常、リノール酸から始まり、リノール酸はグリセロールとエステル化して1,2-ジリノレオイル-sn-グリセロールを形成します。 この中間体は、トリエチルアミンなどの塩基の存在下でホスホコリンクロリドを使用してリン酸化され、最終生成物が得られます .
工業生産方法
1,2-ジリノレオイル-sn-グリセロ-3-PCの工業生産は、同様の合成経路を大規模に用います。 このプロセスは、収率と純度を高めるように最適化されており、カラムクロマトグラフィーや再結晶化などの高度な精製技術が用いられることがよくあります .
化学反応の分析
反応の種類
1,2-ジリノレオイル-sn-グリセロ-3-PCは、酸化反応、加水分解反応、置換反応など、さまざまな化学反応を起こします。
酸化: リノール酸鎖は酸化を受け、ヒドロペルオキシドなどの酸化生成物が生成されます.
加水分解: グリセロール骨格のエステル結合は、リパーゼによって加水分解され、遊離脂肪酸とグリセロリン酸コリンが放出されます.
一般的な試薬と条件
生成される主な生成物
酸化: ヒドロペルオキシドなどの酸化誘導体.
加水分解: 遊離脂肪酸とグリセロリン酸コリン.
科学研究への応用
1,2-ジリノレオイル-sn-グリセロ-3-PCは、科学研究において幅広い用途を持っています。
類似化合物との比較
1,2-ジリノレオイル-sn-グリセロ-3-PCは、1,2-ジオレオイル-sn-グリセロ-3-ホスホコリンや1,2-ジパルミトイル-sn-グリセロ-3-ホスホコリンなどの他のリン脂質と類似しています。 特徴的な点は、2つのリノール酸鎖が存在することです。これにより、独特の物理的および化学的特性が得られます .
類似化合物
1,2-ジオレオイル-sn-グリセロ-3-ホスホコリン: リノール酸の代わりにオレイン酸鎖を含んでいます.
1,2-ジパルミトイル-sn-グリセロ-3-ホスホコリン: リノール酸の代わりにパルミチン酸鎖を含んでいます.
1,2-ジリノレノイル-sn-グリセロ-3-ホスホコリン: リノール酸の代わりにリノレン酸鎖を含んでいます.
特性
IUPAC Name |
2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXDQWZBHIXIEJ-ZPPAUJSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-05-8 | |
| Record name | 1,2-Linoleoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


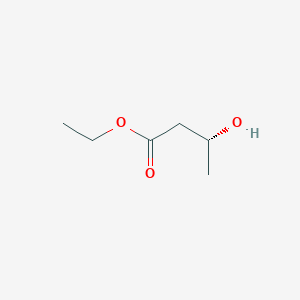
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
